REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=[C:7]2O.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:7]1[C:6]2[C:11](=[C:2]([F:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=1
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C(=NC(=NC12)C(=O)OCC)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
toluene was twice added
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-25% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=C(C=CC=C12)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |